molecular formula C15H11BrN2S B3032741 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine CAS No. 42056-77-9

4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No. B3032741
CAS RN: 42056-77-9
M. Wt: 331.2 g/mol
InChI Key: WSEYNFJNIBSAIT-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Researchers have evaluated its effects against bacterial and fungal strains. Specifically, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one demonstrated potential as novel antimicrobial agents, particularly effective against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections .

Antioxidant Effect

The same compounds were also tested for antioxidant activity. Researchers employed assays such as DPPH, ABTS, and ferric reducing power to evaluate their antioxidant potential. These findings suggest that the compounds could serve as antioxidants .

Toxicity Assessment

Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. The results indicated that the compounds exhibit low toxicity, making them suitable candidates for further development .

Drug Design and In Silico Studies

In silico analyses explored the potential antimicrobial effects and toxicity profiles of these compounds. These computational studies provide valuable insights for drug design and optimization .

Alzheimer’s Disease (AD) Treatment

While not directly related to the compound, it’s worth noting that derivatives containing a 4-(4-bromophenyl) fragment have been investigated for their multifactorial anti-AD properties. One such compound, AB11, shows promise as a multi-target hit for AD treatment .

Other Syntheses

Apart from the mentioned compound, related derivatives have been synthesized, such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol . These compounds were characterized and evaluated for their potential applications .

properties

IUPAC Name

4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEYNFJNIBSAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350444
Record name 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine

CAS RN

42056-77-9
Record name 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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